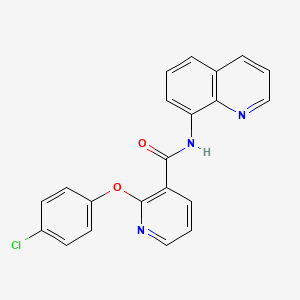

N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

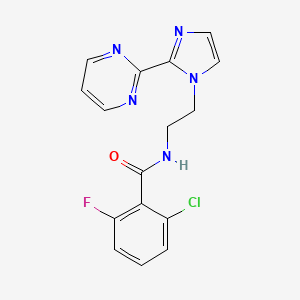

N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide, also known as TQS, is a chemical compound that has been widely used in scientific research due to its unique properties. TQS is a potent and selective inhibitor of the protein kinase CK2, which plays a crucial role in many cellular processes, including cell proliferation, differentiation, and apoptosis.

Scientific Research Applications

Cytotoxicity Studies

These compounds have been synthesized and evaluated for their cytotoxicity . They have shown cytotoxicity against MOLT-3 cell lines . The o-hydroxy derivative was found to be the most potent cytotoxic against HuCCA-1, A-549, and MOLT-3 cell lines .

Anticancer Properties

The compounds have shown potential anticancer properties . They have been found to be effective against various cancer cell lines, making them a promising area of study for cancer treatment .

Phenylethanolamine N-Methyltransferase Inhibitors

These compounds have been revealed to act as phenylethanolamine N-methyltransferase inhibitors . This enzyme is involved in the synthesis of epinephrine from norepinephrine .

Matrix Metalloproteinase Inhibitors

The compounds have been found to act as matrix metalloproteinase inhibitors . Matrix metalloproteinases are enzymes that break down extracellular matrix, playing a crucial role in cell proliferation, migration, differentiation, angiogenesis, apoptosis, and host defense .

Carbonic Anhydrase Inhibitors

These compounds have been revealed to act as carbonic anhydrase inhibitors . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons .

Bradykinin-1 Antagonists

The compounds have been found to act as bradykinin-1 antagonists . Bradykinin is a peptide that causes blood vessels to dilate, and therefore causes blood pressure to fall .

Potential Ligands of the Delta Opioid Receptor

These compounds have been revealed to act as potential ligands of the delta opioid receptor . Delta opioid receptors are one of the three classes of opioid receptors found in the central nervous system .

CETP Inhibitors

The compound “N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide” has been synthesized and bioassayed as a promising lead compound for the development of potential and selective CETP inhibitors . CETP inhibitors could be useful agents in the future for treating dyslipidemia and related disorders .

Mechanism of Action

Target of Action

It is known that 1,2,3,4-tetrahydroisoquinolines, a class of compounds to which this molecule belongs, have diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

Tetrahydroisoquinolines are known to interact with their targets in a variety of ways, leading to changes in cellular processes .

Biochemical Pathways

Tetrahydroisoquinolines are known to exert diverse biological activities, suggesting they may interact with multiple pathways .

Result of Action

Related tetrahydroisoquinolines have been shown to exhibit cytotoxicity against certain cell lines .

properties

IUPAC Name |

N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O4S2/c1-17-9-13-21(14-10-17)30(27,28)24-15-5-6-18-11-12-19(16-22(18)24)23-29(25,26)20-7-3-2-4-8-20/h2-4,7-14,16,23H,5-6,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNTAKJYKGZCYHR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NS(=O)(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(4-Cyclohexylphenyl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2394333.png)

![2-[6-(2-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2394334.png)

![5-Bromo-3-fluoro-2-[(oxolan-2-yl)methoxy]pyridine](/img/structure/B2394336.png)

![2-[4-(dimethylsulfamoylamino)but-2-ynyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B2394342.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide](/img/structure/B2394344.png)

![5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2394345.png)

![6-chloro-N-[1-(ethanesulfonyl)propan-2-yl]-N-ethylpyridine-2-carboxamide](/img/structure/B2394348.png)

![2-[3,4-Dihydro-2(1H)-isoquinolinyl]nicotinic acid](/img/structure/B2394351.png)